molecular formula C20H18ClN5O3 B2917125 N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-09-7

N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2917125
CAS RN: 946361-09-7
M. Wt: 411.85
InChI Key: HAQJTIVEJWNKNW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxamide group, a methoxyphenyl group, and a chlorobenzyl group. These groups are attached to a complex heterocyclic core consisting of an imidazo[2,1-c][1,2,4]triazine ring system .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving hydrazines and formamide .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the carboxamide group could participate in condensation reactions, while the chlorobenzyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures have been found to have high thermal stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing various heterocyclic compounds, including derivatives similar to the chemical . These compounds were evaluated for their anti-inflammatory and analgesic properties, indicating potential applications in medical research (Abu‐Hashem et al., 2020).

Antitumor and Antiproliferative Applications

  • Research into the synthesis and antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, closely related to the chemical , suggests potential applications in cancer research. These compounds showed varied antiproliferative activities against human cancer cell lines (Hranjec et al., 2012).

Applications in Antiviral Research

  • A study on the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to the compound, found moderate antiviral activity against rhinovirus at non-toxic dosage levels. This indicates potential utility in antiviral drug development (Kim et al., 1978).

Antimicrobial Applications

  • Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, structurally akin to the compound, were explored. Some of these compounds exhibited good to moderate activities against various microorganisms, suggesting potential in antimicrobial drug research (Bektaş et al., 2007).

CO2 Capture and Environmental Applications

  • A study on triazine-based benzimidazole-linked polymers, which incorporate elements similar to the compound, showed significant CO2 adsorption. This suggests potential environmental applications, particularly in CO2 capture and storage technologies (Sekizkardes et al., 2014).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-29-15-8-6-14(7-9-15)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-13-4-2-3-5-16(13)21/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQJTIVEJWNKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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